Cilnidipine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132203-70-4, 132295-21-7, 132338-87-5 | |
| Record name | Cilnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Reaction Mechanism and Process
The synthesis begins with the condensation of 2-(3-nitrobenzylidene) methoxyethyl acetoacetate and β-amino crotonic acid cinnamyl ester under nitrogen protection. Isobutyl alcohol serves as the solvent, while isobutyl alcohol aluminum (0.2–0.5% of the cinnamyl ester mass) catalyzes the cyclization reaction. The mixture undergoes reflux at 3–4 hours, followed by cooling, filtration, and ethanol washing at 5–10°C. Recrystallization with anhydrous ethanol yields the final product.
Key Parameters and Yield Optimization
-
Solvent-to-reactant ratio : A mass ratio of (2–3):1 for isobutyl alcohol to β-amino crotonic acid cinnamyl ester ensures optimal solubility.
-
Catalyst loading : Increasing the catalyst from 0.2% to 0.5% improves yield from 75.3% to 78.5%.
-
Recrystallization : Ethanol at low temperatures (5–10°C) removes impurities, enhancing purity to >98%.
Advantages Over Prior Art
Earlier methods lacking catalysts achieved yields below 70%. The aluminum catalyst accelerates ring closure, reducing side reactions and improving reproducibility.
Acid-Catalyzed Synthesis with Concentrated Hydrochloric Acid
Reaction Design and Conditions
This method employs concentrated hydrochloric acid (HCl) as a low-cost inorganic catalyst. The reactants—2-(3-nitrobenzylidene) methoxyethyl acetoacetate and 3-amino-2-butenoic acid cinnamyl ester —are mixed in a solvent (e.g., ethanol) under reflux. After adding HCl, the reaction continues for 24 hours, followed by cooling, crystallization, and recrystallization.
Performance Metrics
Comparative Efficiency
Traditional "dry" and "wet" methods without catalysts yielded 80.1% and 78.8%, respectively, with higher impurity levels. HCl minimizes byproducts, streamlining purification.
Comparative Analysis of Preparation Methods
Optimization Strategies for Industrial Scalability
Solvent Selection
Chemical Reactions Analysis
Degradation Pathways Under Stress Conditions
Cilnidipine exhibits sensitivity to oxidative, hydrolytic, and photolytic conditions, forming seven characterized degradation products (DPs) ( ):
| Degradation Product | Structural Feature | Condition | Key Reaction Type |
|---|---|---|---|
| CD1 | Racemic diastereomer of oxidized form | Oxidative (H₂O₂, 40°C, 24h) | Oxidation of cinnamyl side chain |
| CD2 | Epimerized nitro-phenyl derivative | Oxidative (H₂O₂, 40°C, 24h) | Stereochemical rearrangement |
| CD3 | Nitro-to-amine reduced form | Oxidative (H₂O₂, 40°C, 24h) | Reduction of nitro group |
| KD1-KD4 | Hydrolyzed ester groups | Acidic/alkaline hydrolysis | Ester cleavage |
-
Oxidative Degradation : Dominates under peroxide exposure, producing CD1-CD3 via side-chain oxidation and nitro-group reduction ( ).
-
Hydrolytic Degradation : Acidic/alkaline conditions cleave the methoxyethyl and cinnamyl esters, forming KD1-KD4 ( ).
Metabolic Reactions
This compound undergoes hepatic and renal metabolism via three primary pathways ( ):
| Metabolic Pathway | Enzymes Involved | Key Metabolites | Excretion Route |
|---|---|---|---|
| Demethylation | CYP3A4, CYP2C19 | O-desmethyl this compound | Feces (80%) |
| Hydrolysis of cinnamyl ester | Esterases | Carboxylic acid derivatives | Urine (20%) |
| Oxidation of dihydropyridine | CYP3A4 | Pyridine-ring oxidized metabolites | Hepatic clearance |
Stability Under Environmental Conditions
-
pH Sensitivity : Rapid degradation in alkaline conditions (pH > 9) compared to acidic (pH < 3) ( ).
-
Thermal Stability : Stable at 25°C but degrades at 40°C with 15% loss over 72h ( ).
-
Photolytic Degradation : Forms nitroso derivatives under UV light, requiring light-protected storage ( ).
Analytical Characterization of Degradation Products
Advanced techniques confirm DP structures and activity:
-
HPLC-MS : Isolated CD1-CD3 and KD1-KD4 with mass shifts of +16 (oxidation) and -18 (hydrolysis) ( ).
-
NMR/DFT : Validated stereo-configuration of CD1 and CD2 via ROESY and simulated spectra ( ).
-
Docking Studies : CD3 shows highest binding affinity to N/L-type calcium channels (-9.2 kcal/mol with 7VFS; -8.7 kcal/mol with 7UHF), suggesting retained pharmacological activity ( ).
Toxicity of Degradation Products
Scientific Research Applications
Hypertension Management
Cilnidipine has been established as an effective treatment for hypertension, particularly in patients with morning hypertension and those exhibiting sympathetic nerve overactivity. A meta-analysis of clinical studies indicated that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) without increasing heart rate or plasma catecholamines .
Table 1: Blood Pressure Changes with this compound Treatment
| Study | Baseline SBP (mmHg) | Post-Treatment SBP (mmHg) | Change (mmHg) | Duration |
|---|---|---|---|---|
| Ramya et al. | 150.07 | 123.03 | -27.04 | 6 months |
| Post-stroke patients | 146±11 | 134±9 | -12 | 8 weeks |
Renoprotective Effects
This compound has demonstrated significant renoprotective properties, particularly in patients with diabetic nephropathy. A study highlighted that this compound reduced microalbuminuria levels significantly, indicating its potential to protect renal function in hypertensive patients .
Table 2: Microalbuminuria Reduction with this compound
| Study | Baseline Microalbuminuria (mg/L) | Post-Treatment Microalbuminuria (mg/L) | Change (mg/L) |
|---|---|---|---|
| Ramya et al. | 66.62 | 38.8 | -27.82 |
Antioxidant Properties
Research has indicated that this compound possesses antioxidant effects that contribute to its efficacy in treating hypertension and preventing cardiovascular complications. It was found to reduce oxidative stress markers significantly compared to other calcium channel blockers like amlodipine .
Case Study 1: this compound in Diabetic Hypertensive Patients
A clinical trial involving Indian patients with type 2 diabetes mellitus showed that this compound not only lowered blood pressure effectively but also improved renal outcomes by reducing microalbuminuria levels significantly over six months .
Case Study 2: this compound for Morning Hypertension
In a study focusing on morning hypertension, this compound administration resulted in a substantial reduction of morning SBP, achieving control below 135 mmHg in a significant percentage of participants .
Pharmacokinetics and Drug Interactions
This compound exhibits favorable pharmacokinetic properties, allowing it to be co-administered with other antihypertensive agents without significant adverse interactions . Studies have shown that this compound can be safely combined with valsartan, enhancing therapeutic outcomes without compromising safety profiles.
Mechanism of Action
Cilnidipine exerts its effects by blocking the L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it acts on the N-type calcium channels located at the end of sympathetic nerves, inhibiting the release of norepinephrine and preventing stress-induced increases in blood pressure . This dual action makes this compound effective in managing hypertension without causing excessive blood pressure reduction or tachycardia .
Comparison with Similar Compounds
Key Research Findings
Sympathetic Inhibition : this compound lowered 24-hour LF/HF ratio (marker of SNS activity) by −0.1 vs. +0.2 for other CCBs (p = 0.020) .
Microalbuminuria : In diabetic hypertension, this compound reduced microalbuminuria by 45% vs. 25% for amlodipine (p < 0.01) .
Cardiac Fibrosis : this compound reduced atrial fibrotic area by 58% vs. 22% for amlodipine (p < 0.05) in salt-sensitive rats .
Biological Activity
Cilnidipine is a fourth-generation calcium channel blocker (CCB) that uniquely inhibits both L-type and N-type calcium channels. This dual action provides a range of biological activities, particularly in cardiovascular and renal systems. The following sections detail the pharmacological effects, clinical studies, and research findings related to this compound.
This compound's mechanism involves:
- L-Type Calcium Channels : Primarily responsible for vascular smooth muscle contraction and cardiac muscle contraction.
- N-Type Calcium Channels : Found in the nervous system, these channels modulate neurotransmitter release, influencing sympathetic nervous system activity.
The inhibition of N-type channels may lead to reduced sympathetic nerve activity, which is beneficial in managing hypertension and its complications .
1. Cardiovascular Effects
This compound has demonstrated significant efficacy in controlling blood pressure (BP) and improving heart rate variability. In a study involving post-stroke hypertensive patients, this compound treatment resulted in:
- A reduction in morning hypertension from 80.9% to 43.4% over 12 months.
- A significant decrease in systolic and diastolic BP values after two months of treatment .
2. Renoprotective Effects
This compound has been shown to exert renoprotective effects, particularly in hypertensive patients with diabetes. Key findings include:
- A significant reduction in urinary albumin excretion compared to amlodipine.
- Higher antioxidant activity, which may help mitigate oxidative stress in renal tissues .
3. Neuroprotective Effects
The N-type calcium channel blockade is associated with neuroprotective properties. This compound may reduce neuronal excitability and protect against neurodegeneration by inhibiting excessive neurotransmitter release .
Table 1: Summary of Clinical Findings on this compound
| Study | Population | Key Findings | Duration |
|---|---|---|---|
| Rose & Ikebukoro (2013) | Hypertensive patients | Significant decrease in urinary albumin excretion | 6 months |
| CA-ATTEND Study (2021) | Post-stroke hypertensive patients | BP control improved; adverse events low (8.9%) | 12 months |
| Ramya et al. (2021) | Mild-to-moderate hypertensive patients with T2DM | SBP reduced from 150.07 mm Hg to 123.03 mm Hg; microalbuminuria decreased significantly | 6 months |
| Uchida et al. (2020) | CKD patients | Improvement in uric acid metabolism; significant reduction in SUA levels | 24 weeks |
Research Findings
- Antioxidant Activity : this compound exhibited stronger antioxidant properties than amlodipine, which may contribute to its renoprotective effects by reducing oxidative stress markers such as urinary 8-OHdG and L-FABP .
- Sympathetic Nervous System Modulation : this compound effectively inhibits norepinephrine release from sympathetic nerve terminals, leading to decreased sympathetic tone and improved cardiovascular outcomes .
- Long-term Efficacy : Meta-analysis results indicate that this compound maintains lower BP levels over extended periods compared to other CCBs, highlighting its potential for long-term management of hypertension .
Case Study: this compound in Diabetic Hypertensive Patients
A clinical trial involving hypertensive patients with type 2 diabetes mellitus showed that this compound not only controlled BP but also significantly reduced microalbuminuria levels from an average of 66.62 mg/L to 38.8 mg/L over six months, indicating its effectiveness in renal protection alongside BP management .
Q & A
Q. What novel coformers beyond L-phenylalanine could further enhance this compound’s solubility, and how should they be screened?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
